2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

Lipophilic ligand efficiency XLogP3-AA Drug-likeness

Procure 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034251-41-5) for structure-activity relationship studies. Its cyclopropylacetyl substituent offers a unique synergy of superior metabolic resistance to CYP450 oxidation (C–H BDE, ~106 kcal·mol⁻¹) and a favorable drug-likeness profile (XLogP3-AA, 0.8; TPSA, 55.3 Ų) that no other in-class analog provides simultaneously, mitigating the risk of false negatives from rapid microsomal clearance during kinase or CNS screening. This scaffold is validated in patent literature for FGFR1–4 and phosphodiesterase inhibition.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 2034251-41-5
Cat. No. B2982193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS2034251-41-5
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C13H17N3O2/c17-13(7-10-1-2-10)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,8,10-11H,1-3,6-7,9H2
InChIKeyDTBQHMGFDZXOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034251-41-5): A Cyclopropyl-Decorated Pyrrolidine–Pyrazine Ether for Kinase-Targeted Lead Discovery


2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS 2034251-41-5) is a synthetic heterocyclic building block characterized by a 3-(pyrazin-2-yloxy)pyrrolidine core N-acylated with a cyclopropylacetyl group [1]. With a molecular weight of 247.29 g·mol⁻¹, a computed XLogP3-AA of 0.8, and a topological polar surface area (TPSA) of 55.3 Ų, the molecule occupies a favorable region of oral drug-like chemical space that balances membrane permeability with aqueous solubility [1][2]. The pyrazine-ether-pyrrolidine scaffold is recurrent in patent literature describing inhibitors of fibroblast growth factor receptors (FGFR1–4), phosphodiesterases, and other therapeutically relevant kinases, establishing the compound as a versatile entry point for structure–activity relationship (SAR) campaigns [3][4].

Why Close Analogs of 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone Cannot Be Interchanged Without Quantitative Validation


Compounds sharing the 3-(pyrazin-2-yloxy)pyrrolidine scaffold but differing at the N-acyl substituent—such as the ethoxyacetyl (CAS 2034250-69-4), benzyloxyacetyl (CAS 2034528-35-1), indolylacetyl, and m-tolyloxyacetyl analogs—exhibit systematically divergent physicochemical profiles that directly affect solubility, permeability, metabolic stability, and target-binding enthalpy [1][2]. The cyclopropylacetyl group of the target compound confers a unique combination of moderate lipophilicity (XLogP3-AA = 0.8 vs. 0 for the ethoxy analog and 1.2 for the benzyloxy analog), reduced rotatable bond count (4 vs. 5–6), lower TPSA (55.3 vs. 64.6 Ų), and metabolic resistance to cytochrome P450 oxidation—properties that are not simultaneously achievable with any single in-class analog [1][3][4]. Consequently, substituting one analog for another in a screening cascade or SAR program without experimental re-validation risks misleading potency rankings, inconsistent ADME readouts, and distorted structure–property relationship models [5].

Procurement-Relevant Quantitative Differentiation Evidence for 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone


Cyclopropyl Group Drives a 0.8-Unit XLogP Advantage Over the Ethoxyacetyl Analog, Optimizing Lipophilic Ligand Efficiency

The cyclopropylacetyl-substituted target compound exhibits a computed XLogP3-AA of 0.8, compared with 0 for the ethoxyacetyl analog (CAS 2034250-69-4) and 1.2 for the benzyloxyacetyl analog (CAS 2034528-35-1) [1][2]. A value of 0.8 places the compound within the optimal lipophilicity window (XLogP = 0–3) associated with favorable solubility–permeability balance, reduced promiscuity, and lower attrition risk in lead optimization [3]. In contrast, XLogP = 0 may limit membrane permeation, while XLogP = 1.2, though still acceptable, increases the probability of CYP-mediated oxidation and plasma protein binding [4].

Lipophilic ligand efficiency XLogP3-AA Drug-likeness ADME prediction

Reduced Topological Polar Surface Area (55.3 vs. 64.6 Ų) Enhances Predicted Membrane Permeability Relative to Oxygen-Rich Analogs

The target compound has a TPSA of 55.3 Ų, which is 9.3 Ų (14.4%) lower than the 64.6 Ų shared by both the ethoxyacetyl and benzyloxyacetyl analogs [1][2]. This difference arises because the cyclopropyl group contributes zero heteroatoms, whereas the ethoxy (–O–CH₂CH₃) and benzyloxy (–O–CH₂–Ph) substituents introduce an additional oxygen atom that increases polarity [1]. A TPSA below 60 Ų is associated with good intestinal absorption (Caco-2 Papp), while values between 60–140 Ų predict moderate absorption; TPSA below 70 Ų is also a recognized threshold for blood–brain barrier penetration potential [3].

Topological polar surface area Membrane permeability Caco-2 prediction Blood–brain barrier

Four Rotatable Bonds Confer Greater Conformational Rigidity Than Ethoxy (5) or Benzyloxy (6) Analogs, Potentially Enhancing Binding Entropy

The target compound possesses only 4 rotatable bonds, compared with 5 for the ethoxyacetyl analog and 6 for the benzyloxyacetyl analog [1][2]. Each additional rotatable bond increases the conformational entropy penalty upon target binding, estimated at approximately 0.5–1.5 kcal·mol⁻¹ per bond in the gas phase, and also contributes to lower aqueous solubility through increased molecular flexibility [3]. The cyclopropyl ring itself is a rigid, sp³-rich fragment that further restricts torsional freedom without introducing additional rotatable bonds, a property not replicated by the linear ethoxy or benzylic benzyloxy substituents [4].

Rotatable bond count Conformational entropy Ligand preorganization Binding affinity

Reduced Hydrogen-Bond Acceptor Count (4 vs. 5) Diminishes Desolvation Penalty and Off-Target Promiscuity Risk

The target compound contains 4 hydrogen-bond acceptors (HBA), compared with 5 for both the ethoxyacetyl and benzyloxyacetyl analogs [1][2]. The additional oxygen atom in the ethoxy (–O–) and benzyloxy (–O–) side chains increases polarity and the desolvation energy required for target binding [1]. Published analyses of large compound datasets demonstrate that HBA count is positively correlated with promiscuity and attrition: compounds with HBA ≤ 4 exhibit significantly higher clinical success rates than those with HBA ≥ 5, independent of other properties [3]. Furthermore, HBA = 4 combined with HBD = 0 places the target compound in a favorable region of the Rule-of-Five chemical space associated with oral drug candidates [4].

Hydrogen-bond acceptor count Desolvation penalty Off-target promiscuity ADME optimization

Cyclopropyl Ring Imparts Documented Metabolic Stability Advantages Over Linear and Benzylic Side Chains in Cytochrome P450 Assays

The cyclopropyl group is recognized in medicinal chemistry literature as a privileged fragment that reduces susceptibility to cytochrome P450-mediated oxidative metabolism. The C–H bonds of cyclopropane possess higher bond dissociation energies (~106 kcal·mol⁻¹) compared with those of linear alkyl chains (~98–101 kcal·mol⁻¹), rendering them more resistant to hydrogen-atom abstraction by P450 enzymes [1]. Experimental data from analogous pyrrolidine series demonstrate that cyclopropyl substitution can extend microsomal half-life by up to 8.6-fold relative to unsubstituted or linear alkyl derivatives (e.g., t₁/₂ = 120 min for cyclopropyl vs. 14 min for cyclohexyl in matched molecular pairs) [2]. The ethoxyacetyl analog, by contrast, contains a terminal methyl group that is a known site of CYP3A4/2C9 oxidation, while the benzyloxyacetyl analog carries a benzylic methylene susceptible to CYP-mediated hydroxylation [3]. Although direct comparative microsomal stability data for these specific compounds are not publicly available, the class-level evidence strongly supports a metabolic stability rank order of cyclopropylacetyl > benzyloxyacetyl > ethoxyacetyl [1][4].

Metabolic stability Cytochrome P450 Cyclopropyl fragment Oxidative metabolism

Lower Molecular Weight (247 vs. 251–313 g·mol⁻¹) Yields Improved Ligand Efficiency Metrics Across the Analog Series

The target compound (MW = 247.29 g·mol⁻¹) is the lowest molecular weight member among closely related 3-(pyrazin-2-yloxy)pyrrolidine N-acyl derivatives that retain significant structural complexity. The ethoxyacetyl analog has a slightly higher MW of 251.28 g·mol⁻¹, the benzyloxyacetyl analog reaches 313.35 g·mol⁻¹, and the indolylacetyl analog (C₁₈H₁₈N₄O₂) further escalates to 322.37 g·mol⁻¹ [1][2]. In fragment-based and lead-generation paradigms, lower MW directly translates into superior ligand efficiency (LE = –ΔG/HA or LE = pIC₅₀·1.37/HA), assuming comparable potency. Even in the absence of published IC₅₀ data for these specific compounds, the 21% lower MW relative to the benzyloxy analog means that equivalent biochemical potency would yield a proportionally higher LE value for the cyclopropyl compound [3]. Additionally, MW = 247 places the compound in the 'lead-like' space (MW < 350) preferred for fragment evolution and property-based optimization, whereas MW > 300 with higher lipophilicity begins to encroach on 'drug-like but problematic' territory [4].

Ligand efficiency Molecular weight Fragment-like properties Lead-likeness

Optimal Research and Industrial Application Scenarios for 2-Cyclopropyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone Supported by Differential Evidence


Kinase Inhibitor Fragment-to-Lead and FGFR-Targeted SAR Campaigns

The pyrazine-ether-pyrrolidine scaffold is validated in multiple Incyte and Roche patent families as a core motif for FGFR1–4 inhibition, where the pyrazine ring engages the kinase hinge region via bidentate hydrogen bonding [1]. The cyclopropylacetyl analog's combination of low MW (247 g·mol⁻¹), moderate XLogP (0.8), and 4 rotatable bonds makes it an ideal starting point for fragment growth or property-guided optimization toward selective FGFR inhibitors. Its 21% lower molecular weight and 14% lower TPSA relative to benzyloxy analogs provide headroom for introducing potency-enhancing substituents without breaching Rule-of-Five thresholds [2]. Procurement for kinase panel screening is recommended over the ethoxy or benzyloxy analogs, as the cyclopropyl group's documented metabolic stability advantage reduces the risk of identifying false negatives due to rapid microsomal clearance [3].

CNS-Penetrant Chemical Probe Design Leveraging Favorable TPSA and Low Rotatable Bond Count

With a TPSA of 55.3 Ų (below the 70 Ų BBB threshold) and only 4 rotatable bonds (below the Veber cutoff of 10), the target compound satisfies key physicochemical criteria for CNS drug-likeness [1][2]. The 14.4% lower TPSA than oxygen-rich analogs directly translates into higher predicted passive BBB permeability, making this compound the preferred scaffold choice for neuroscience target families such as phosphodiesterases, orexin receptors, or neuronal nitric oxide synthase, where pyrrolidine-pyrazine chemotypes have established precedent [3]. Researchers procuring compounds for CNS phenotypic screening or target engagement assays should prioritize this analog over the ethoxyacetyl or benzyloxyacetyl variants, which carry elevated TPSA that may limit brain exposure.

Metabolic Stability-First Hit Triaging in High-Throughput Screening Follow-Up

In hit triaging workflows where microsomal stability data are not yet available, the cyclopropyl substituent provides a class-level predictor of reduced CYP-mediated oxidative metabolism that can inform compound prioritization [1]. The cyclopropyl group's higher C–H bond dissociation energy (~106 kcal·mol⁻¹) relative to linear alkyl side chains (~98–101 kcal·mol⁻¹) has been shown in matched molecular pair analyses to extend metabolic half-life by up to 8.6-fold [2]. For screening library procurement or hit expansion sets, selecting the cyclopropyl analog over analogs bearing ethoxy, benzyloxy, or indolyl N-acyl groups biases the collection toward compounds with inherently lower metabolic liability, increasing the probability of advancing hits with favorable pharmacokinetic profiles [3].

Computational Chemistry and Machine Learning Model Training with Clean Physicochemical Baseline Data

The target compound's well-defined and computationally tractable structure—featuring exactly 18 heavy atoms, 4 HBA, 0 HBD, 4 rotatable bonds, and an XLogP of 0.8—makes it an excellent reference molecule for calibrating computational ADME prediction models (e.g., QikProp, SwissADME, StarDrop) or training machine learning algorithms on pyrrolidine-pyrazine chemical space [1]. Its intermediate lipophilicity and absence of ionizable centers at physiological pH reduce confounding factors in model development compared with more polar (ethoxy) or more lipophilic (benzyloxy) analogs. Procurement of high-purity (>95%) batches with verified analytical characterization (NMR, LCMS) is recommended for use as a computational benchmark or as a vehicle control in cheminformatics studies [2].

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